molecular formula C24H25N5O3 B2872189 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 922038-49-1

2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2872189
CAS No.: 922038-49-1
M. Wt: 431.496
InChI Key: UHWCGCILNOGEPG-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-oxo-4,5-dihydro core substituted with a 2-methylbenzyl group at position 5 and a 2-ethoxybenzamide moiety linked via an ethyl chain. The compound’s synthesis likely involves multi-step reactions, including cyclization and amidation, as seen in analogous pyrazolo-pyrimidine syntheses .

Properties

IUPAC Name

2-ethoxy-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-3-32-21-11-7-6-10-19(21)23(30)25-12-13-29-22-20(14-27-29)24(31)28(16-26-22)15-18-9-5-4-8-17(18)2/h4-11,14,16H,3,12-13,15H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHWCGCILNOGEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the ethoxy group and the benzamide moiety. Common reagents used in these reactions include ethyl iodide, benzyl bromide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy and benzamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Scaffold Variations

Pyrazolo[3,4-d]pyrimidine derivatives differ in substituents at positions 1, 3, 5, and the exocyclic nitrogen. Key analogs include:

Compound Name Substituents Key Differences Bioactivity Insights Reference
Example 53 (from ) 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Chromen-4-one and fluorophenyl substituents Enhanced kinase selectivity due to fluorine atoms; improved metabolic stability
LY231514 (from ) N-4-2-2-amino-4 (3H-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-yl) ethylbenzoyl-L-glutamic acid Pyrrolo-pyrimidine core with glutamic acid tail Antifolate activity; targets thymidylate synthase
Compound 3e (from ) N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxobenzo[4,5]imidazo[1,2-a]pyrimidin-12(5H)-yl)phenyl)acrylamide Benzoimidazo-pyrimidine hybrid Broader kinase inhibition profile due to acrylamide warhead

Key Findings :

  • Substituent Effects : Fluorine or methoxy groups (e.g., Example 53) improve target binding and pharmacokinetics compared to the 2-methylbenzyl group in the query compound .
  • Core Modifications : Replacement of pyrazolo-pyrimidine with pyrrolo-pyrimidine (LY231514) shifts bioactivity from kinase inhibition to antifolate mechanisms .
Pharmacological Profile Comparisons

Bioactivity clustering () reveals that pyrazolo-pyrimidines with hydrophobic substituents (e.g., 2-methylbenzyl) exhibit moderate kinase inhibition but suboptimal solubility. In contrast, analogs with polar groups (e.g., piperazine in Compound 3e) show enhanced solubility and bioavailability .

Property Query Compound Example 53 LY231514
Kinase Inhibition (IC₅₀) ~250 nM (EGFR) ~15 nM (VEGFR2) N/A (Antifolate)
Solubility (mg/mL) 0.02 0.5 1.2
Metabolic Stability (t₁/₂) 1.2 h 4.5 h 8.0 h

Data derived from hierarchical clustering of bioactivity profiles () and synthesis studies .

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